molecular formula C30H28N2S4 B076749 Tetrabenzylthiuram disulfide CAS No. 10591-85-2

Tetrabenzylthiuram disulfide

Cat. No.: B076749
CAS No.: 10591-85-2
M. Wt: 544.8 g/mol
InChI Key: WITDFSFZHZYQHB-UHFFFAOYSA-N
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Description

Tetrabenzylthiuram disulfide is an organosulfur compound with the chemical formula C30H28N2S4. It belongs to the dithiocarbamate family and is known for its role as a vulcanization accelerator in the rubber industry. This compound is characterized by its white powder form, melting point of 124°C, and boiling point of approximately 687°C .

Mechanism of Action

Target of Action

Tetrabenzylthiuram disulfide (TBzTD) is primarily used as a vulcanization accelerator in the rubber industry . Its main targets are natural rubber (NR), styrene-butadiene rubber (SBR), ethylene propylene diene monomer (EPDM), and nitrile rubber (NBR) systems . It acts as a fast curing primary and secondary accelerator in these applications .

Mode of Action

TBzTD was developed to replace thiurams such as TMTD, where the presence of nitrosamines is of concern . The compound works by accelerating the vulcanization process, which involves the cross-linking of polymer chains in rubber. This process enhances the physical properties of rubber, making it more resistant to heat and mechanical stress .

Biochemical Pathways

This process significantly alters the physical and chemical properties of the rubber, enhancing its durability and resilience .

Pharmacokinetics

Tbztd is considered an environmentally friendly compound .

Result of Action

The primary result of TBzTD’s action is the enhanced durability and resilience of rubber products. By accelerating the vulcanization process, TBzTD helps to create rubber products that are more resistant to heat and mechanical stress . Additionally, TBzTD is an environmentally friendly compound, as its use prevents the generation of nitrosamines, which are potential carcinogens .

Action Environment

The efficacy and stability of TBzTD can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the vulcanization process can impact the effectiveness of TBzTD as a vulcanization accelerator . Furthermore, the presence of other chemicals in the rubber mixture can also affect the action of TBzTD .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabenzylthiuram disulfide can be synthesized through the reaction of dibenzylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction involves the formation of sodium dibenzyl dithiocarbamate, which is then oxidized to form this compound. The oxidation can be carried out using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the following steps:

  • Mixing dibenzylamine and carbon disulfide in water.
  • Adding sodium hydroxide to form sodium dibenzyl dithiocarbamate.
  • Oxidizing the sodium dibenzyl dithiocarbamate with hydrogen peroxide or another suitable oxidant.
  • Isolating and purifying the this compound product .

Chemical Reactions Analysis

Types of Reactions: Tetrabenzylthiuram disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrabenzylthiuram disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetramethylthiuram disulfide (TMTD): Another thiuram disulfide used as a vulcanization accelerator.

    Tetrabutylthiuram disulfide (TBTD): Similar in structure but with butyl groups instead of benzyl groups.

Uniqueness: Tetrabenzylthiuram disulfide is unique due to its high molecular weight, which improves scorch safety and nitrosamine safety in vulcanization processes. It provides a balance between efficient vulcanization and sufficient scorch delay, making it suitable for stable crosslink systems in tire applications .

Properties

IUPAC Name

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITDFSFZHZYQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872988
Record name Tetrabenzylthiuram disulfide
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Molecular Weight

544.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)-
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CAS No.

10591-85-2
Record name Tetrabenzylthiuram disulfide
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Record name Tetrakis(phenylmethyl)thioperoxydi(carbothioamide)
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Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)-
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Record name Tetrabenzylthiuram disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872988
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Record name Tetrakis(phenylmethyl)thioperoxydi(carbothioamide)
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Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetrabenzylthiuram disulfide function as a vulcanization accelerator?

A1: While the provided abstracts don't elaborate on the exact mechanism, they highlight that TBzTD enhances the vulcanization process, improving the properties of the final rubber product. For instance, one study found that using TBzTD in combination with N‐t‐butyl‐2‐benzothiazole sulfenimide (TBSI) led to a significant decrease in compression set and improved retention of elongation at break after aging in railway rubber pads. [] This suggests that TBzTD participates in the formation of crosslinks within the rubber matrix, contributing to enhanced mechanical properties and aging resistance.

Q2: Are there any environmental advantages to using this compound as a vulcanization accelerator?

A2: Yes, research suggests that TBzTD can be part of an environmentally friendly curing system for rubber. A study comparing a sulfur/TBSI/TBzTD system to a conventional sulfur/tetramethylthiuram disulfide (TMTD)/N‐cyclohexyl‐2‐benzothiazole sulfenamide (CZ) system found that the former resulted in rubber pads with improved aging resistance and a lower ratio of dynamic stiffness to static stiffness. [] Additionally, one synthesis method for TBzTD boasts reduced waste and emissions compared to traditional methods, further supporting its environmental benefits. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they consistently refer to it as "this compound." Based on this name and general chemical knowledge, we can deduce its structure. The "tetrabenzyl" portion indicates four benzyl groups (C6H5CH2-) attached to the core structure. "Thiuram disulfide" refers to a functional group with the structure (R2NCS)2S2. Therefore, the molecular formula of TBzTD is C30H28N2S4, and its molecular weight is 540.82 g/mol.

Q4: Beyond rubber vulcanization, are there other applications for this compound?

A4: Research indicates potential applications for TBzTD in fuel cell technology. One study describes its use in a composition for fuel cell bipolar plates. [] The addition of TBzTD, along with other disulfide compounds, to a polyphenylene sulfide resin and conductive filler mixture enhanced the electrical conductivity and mechanical strength of the bipolar plate. This highlights TBzTD's versatility and potential beyond its traditional role in the rubber industry.

Q5: What are the different methods for synthesizing this compound?

A5: The provided research papers describe various methods for TBzTD synthesis. One method involves reacting dibenzylamine with carbon disulfide in the presence of sodium hydroxide, followed by oxidation with hydrogen peroxide and pH adjustment with sulfuric acid. [] Another approach utilizes an emulsifier in a toluene-water system, with hydrogen peroxide added for oxidation. [] Additionally, researchers are exploring the electrosynthesis of TBzTD using flow reactors. [] These varied synthetic routes highlight ongoing efforts to optimize the production process for efficiency, yield, and environmental impact.

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